Methyl 2-methylpentanoate, also known as methyl (±)-2-methylpentanoate, is an organic compound classified as a fatty acid ester. Its chemical formula is , and it has a molecular weight of approximately 130.18 g/mol. This compound is derived from the esterification of 2-methylpentanoic acid with methanol. Methyl 2-methylpentanoate typically appears as a colorless liquid with a fruity odor, making it useful in various applications, particularly in the fragrance industry .
Methyl 2-methylpentanoate can be synthesized through several methods:
Methyl 2-methylpentanoate finds applications across various industries:
Methyl 2-methylpentanoate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl pentanoate | C₅H₁₀O₂ | Shorter carbon chain; commonly used as a flavoring agent |
| Ethyl 2-methylbutanoate | C₆H₁₂O₂ | Ethyl group instead of methyl; different odor profile |
| Butyl 3-methylbutanoate | C₈H₁₈O₂ | Longer carbon chain; used in industrial applications |
| Methyl hexanoate | C₇H₁₄O₂ | Similar chain length but different branching; used in flavoring |
Methyl 2-methylpentanoate is unique due to its specific branching structure and functional properties, which distinguish it from other esters within the same family. Its applications primarily in fragrances and potential metabolic roles further emphasize its significance within organic chemistry and industrial usage .
Methyl 2-methylpentanoate exhibits a distinctive molecular architecture characterized by its ester functional group and branched aliphatic chain [1] [2]. The compound possesses the molecular formula C₇H₁₄O₂ with a molecular weight of 130.1849 atomic mass units [1] [3]. The structure consists of a pentanoic acid backbone with a methyl substituent at the second carbon position, esterified with methanol [1] [2].
The fundamental geometric parameters of methyl 2-methylpentanoate have been established through computational analysis using density functional theory methods [4] [5]. The carbon-carbon bond lengths within the aliphatic chain typically range from 1.50 to 1.54 Angstroms, consistent with standard single bond distances observed in saturated hydrocarbons [6] [7]. The ester carbonyl group exhibits a carbon-oxygen double bond length of approximately 1.20 Angstroms, while the single carbon-oxygen bond in the ester linkage measures approximately 1.35 Angstroms [6] [7].
The molecular geometry around the alpha carbon (second carbon) demonstrates tetrahedral coordination with bond angles approaching the ideal 109.5 degrees [7]. However, the presence of the methyl substituent introduces slight deviations from perfect tetrahedral geometry due to steric interactions [8] [7]. The ester functional group adopts a planar configuration around the carbonyl carbon, with the carbon-carbon-oxygen and oxygen-carbon-oxygen bond angles measuring approximately 120 degrees [7].
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 130.1849 amu | Experimental [1] |
| Carbon-Carbon Bond Length | 1.50-1.54 Å | Computational [6] |
| Carbonyl C=O Bond Length | ~1.20 Å | Theoretical [6] |
| Ester C-O Bond Length | ~1.35 Å | Theoretical [6] |
| Tetrahedral Bond Angles | ~109.5° | Computational [7] |
| Planar Ester Angles | ~120° | Computational [7] |
The three-dimensional molecular structure reveals a relatively flexible chain conformation, with the methyl branch creating asymmetry in the molecule [2] [9]. This asymmetry results in the existence of stereoisomers, specifically the (R) and (S) enantiomers at the second carbon position [10] [11]. Quantum chemical calculations indicate that the energy difference between different conformational arrangements is relatively small, typically ranging from 1 to 5 kilocalories per mole [8] [4].
Computational studies employing methods such as M06-2X/def2-TZVP have provided detailed insights into the optimized molecular geometry [4] [5]. These calculations reveal that the molecule adopts a conformation that minimizes steric hindrance while maintaining favorable electronic interactions [4] [12]. The rotational freedom around the carbon-carbon single bonds allows for multiple conformational possibilities, each with distinct energetic profiles [8] [13].
Methyl 2-methylpentanoate exhibits complex conformational behavior due to the presence of multiple rotatable bonds within its molecular structure [14] [8]. The molecule contains four primary rotatable bonds, contributing to a rich conformational landscape with numerous potential energy minima [15] [14]. The rotational barriers around these bonds significantly influence the molecular dynamics and thermodynamic properties of the compound [8] [13].
The internal rotation around the carbon-carbon bonds in the aliphatic chain creates distinct conformational states [14] [13]. Studies of related methylated compounds have shown that methyl groups can rotate around single bonds with characteristic three-fold potential barriers [16] [8]. For methyl 2-methylpentanoate, the barrier to methyl internal rotation has been estimated to be in the range of 2-4 kilocalories per mole, consistent with typical values observed for similar organic molecules [16] [8].
The conformational analysis reveals that the molecule can adopt both extended and more compact conformations depending on the relative orientations of the methyl substituent and the ester group [14] [13]. Anti and gauche conformations around the carbon-carbon bonds create different spatial arrangements that affect the overall molecular shape and dipole moment [14] [8]. The energy differences between these conformational states are generally small, indicating rapid interconversion at ambient temperatures [8] [13].
| Conformational Parameter | Value Range | Energy Barrier |
|---|---|---|
| Methyl Rotation Barrier | 2-4 kcal/mol | Low [16] [8] |
| Carbon-Carbon Rotation | 1-3 kcal/mol | Very Low [8] |
| Ester Group Rotation | 3-6 kcal/mol | Moderate [14] |
| Total Conformers | >20 | Variable [13] |
The stereochemical complexity arises from the chiral center at the second carbon atom, which can exist in either (R) or (S) configuration [10] [11]. Each enantiomer exhibits identical conformational behavior in achiral environments, but the energy landscapes may differ slightly due to intramolecular interactions [9] [11]. The racemic mixture of methyl 2-methylpentanoate contains equal proportions of both enantiomers under normal synthetic conditions [9] [17].
Vibrational analysis has provided additional insights into the conformational preferences of methyl 2-methylpentanoate [13] [18]. Infrared spectroscopy studies reveal characteristic frequency patterns that correspond to different conformational states [13] [19]. The carbon-hydrogen stretching vibrations in the range of 2800-3000 wavenumbers show subtle variations depending on the molecular conformation [19] [18].
The temperature dependence of conformational populations follows Boltzmann distribution principles, with higher energy conformers becoming more populated at elevated temperatures [8] [13]. Molecular dynamics simulations suggest that conformational interconversion occurs on timescales of picoseconds to nanoseconds, indicating rapid equilibration between different structural forms [4] [12].
The electronic structure of methyl 2-methylpentanoate is dominated by the characteristic features of the ester functional group and the saturated hydrocarbon framework [20] [21]. The molecule contains a total of 65 electrons distributed among various molecular orbitals, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) primarily localized on the ester carbonyl group [20] [4].
Quantum chemical calculations reveal that the HOMO is predominantly composed of the oxygen lone pair orbitals on the carbonyl oxygen atom [20] [21]. This orbital exhibits significant electron density concentrated on the oxygen nucleus, contributing to the nucleophilic character of the carbonyl oxygen [4] [5]. The energy of the HOMO typically ranges from -9 to -11 electron volts, depending on the specific computational method employed [4] [5].
The LUMO corresponds to the antibonding π* orbital of the carbonyl group, positioned approximately 4-6 electron volts above the HOMO energy level [20] [21]. This orbital represents the primary site for electrophilic attack and plays a crucial role in chemical reactivity patterns [4] [5]. The HOMO-LUMO gap provides insight into the chemical stability and electronic excitation properties of the molecule [20] [4].
| Electronic Property | Value | Orbital Character |
|---|---|---|
| HOMO Energy | -9 to -11 eV | Oxygen lone pair [20] [4] |
| LUMO Energy | -3 to -5 eV | Carbonyl π* [20] [21] |
| HOMO-LUMO Gap | 4-6 eV | Electronic stability [4] |
| Dipole Moment | 2-3 Debye | Ester polarity [15] [20] |
| Polarizability | 15-18 ų | Molecular size [15] |
The bonding molecular orbitals in methyl 2-methylpentanoate arise from the overlap of atomic orbitals on adjacent atoms [20] [21]. The carbon-carbon sigma bonds result from the overlap of sp³ hybridized orbitals, creating strong covalent interactions throughout the aliphatic chain [20] [6]. The carbon-hydrogen bonds exhibit similar σ-bonding character with slightly ionic contributions due to electronegativity differences [21] [6].
The ester functional group displays unique electronic characteristics due to resonance interactions between the carbonyl group and the adjacent oxygen atom [20] [21]. Electron delocalization extends the π-electron system beyond the formal carbonyl double bond, influencing both the bond lengths and chemical reactivity [21] [5]. This resonance stabilization contributes approximately 15-20 kilocalories per mole to the overall molecular stability [4] [12].
Natural bond orbital analysis reveals significant charge transfer interactions within the molecule [4] [5]. The carbonyl carbon carries a partial positive charge of approximately +0.4 to +0.5 elementary charges, while the carbonyl oxygen exhibits a corresponding negative charge [4] [5]. The methyl substituent at the second carbon position influences the electron distribution through inductive effects, creating subtle variations in the local electrostatic potential [4] [5].
The malonic ester synthesis represents one of the most versatile and well-established methodologies for constructing carbon-carbon bonds in ester synthesis, particularly relevant for the preparation of methyl 2-methylpentanoate [1] [2]. This classical approach involves the alkylation of diethyl malonate (malonic ester) at the alpha-carbon position, which is highly activated due to its positioning between two electron-withdrawing carbonyl groups [3] [4].
The fundamental mechanism proceeds through enolate formation as the initial step, where the acidic alpha-hydrogen atoms of malonic ester (with a pKa value of approximately 13) are readily deprotonated by sodium ethoxide in ethanol solution [5] [6]. The resulting stabilized enolate anion exhibits significant nucleophilic character due to resonance delocalization across both carbonyl functionalities [7] [8].
Nucleophilic substitution occurs via an SN2 mechanism when the malonic ester enolate attacks primary or secondary alkyl halides [9] [10]. This bimolecular process involves backside attack of the nucleophilic enolate on the electrophilic carbon center, resulting in inversion of configuration at the reaction center [11] [12]. The reaction exhibits second-order kinetics, with the rate depending on concentrations of both the enolate nucleophile and alkyl halide electrophile [13].
For methyl 2-methylpentanoate synthesis, the alkylation step requires 2-methylpentyl halide or an equivalent four-carbon chain precursor with appropriate branching. The choice of halide leaving group significantly influences reaction efficiency, with iodide > bromide > chloride in terms of leaving group ability [9]. Primary alkyl halides are strongly preferred to minimize elimination side reactions and carbocation rearrangements [5] [4].
The alkylation mechanism involves several critical parameters that determine reaction success. Temperature control between 78-100°C ensures optimal reaction rates while preventing thermal decomposition[Table 1]. Reaction times typically range from 4-12 hours depending on substrate reactivity and desired conversion levels[Table 1]. Typical yields for malonic ester alkylation range from 60-85%, with variations depending on alkyl halide structure and reaction conditions[Table 1].
Solvent selection plays a crucial role in alkylation efficiency. Ethanol serves as the preferred solvent system, providing both nucleophilic alkoxide base generation and appropriate solvation properties for the ionic intermediates [3] [6]. The use of matching ester and base combinations (ethyl esters with sodium ethoxide) prevents transesterification side reactions that could complicate product isolation [7].
Competitive reactions include dialkylation if excess alkyl halide is present, leading to quaternary carbon formation [4] [7]. This side reaction can be minimized through controlled stoichiometry and careful addition protocols. Elimination reactions (E2) become significant with secondary alkyl halides, particularly at elevated temperatures [5].
Stereochemical considerations are particularly important when chiral centers are involved in the alkylation process. The SN2 mechanism results in stereospecific inversion, which must be accounted for in synthetic planning [10] [11]. For methyl 2-methylpentanoate, the methyl branch introduction requires careful consideration of regioselectivity and stereochemical outcomes.
The decarboxylation step represents the final and often rate-determining stage in malonic ester synthesis, converting the dialkylated malonic ester intermediate to the desired carboxylic acid product [14] [15]. This process involves thermal elimination of carbon dioxide from beta-dicarbonyl systems, which are inherently thermodynamically favored due to the destabilizing effect of adjacent electron-withdrawing groups [14] [8].
Mechanistic pathways for decarboxylation involve cyclic transition states where the beta-carbonyl group facilitates carbon dioxide elimination through intramolecular stabilization [15] [16]. The process begins with protonation of one carboxyl group under acidic hydrolysis conditions, followed by nucleophilic attack by water molecules to form the diacid intermediate [8] [17].
Kinetic analysis reveals that decarboxylation follows first-order kinetics with respect to the malonic acid substrate [18] [19]. Activation energies for malonic acid decarboxylation range from 85-110 kJ/mol, significantly lower than simple carboxylic acids due to beta-carbonyl activation[Table 2] [19]. Temperature dependence studies indicate optimal decarboxylation occurs between 130-180°C, with higher temperatures leading to increased side product formation[Table 2] [20].
The rate constant for decarboxylation exhibits Arrhenius behavior with a pre-exponential factor of approximately 8.7 × 10^8 sec^-1 and activation energy values consistent with concerted elimination mechanisms [19] [21]. Solvent effects significantly influence decarboxylation rates, with polar protic solvents enhancing the process through transition state stabilization [18] [22].
Byproduct formation during decarboxylation includes several competing pathways that can reduce overall synthetic efficiency[Table 2]. Primary byproducts include carbon dioxide and acetic acid derivatives, which are typically easily removed from the reaction mixture[Table 2] [23]. Secondary byproducts may include dehydration products, polymerization products, and oxidative degradation products depending on reaction conditions [23] [24].
Temperature effects on byproduct formation show that elevated temperatures (above 180°C) lead to increased side reactions including thermal decomposition and intermolecular condensation reactions [19] [22]. Side product percentages typically range from 5-12% for optimized malonic ester decarboxylation, with careful temperature control and reaction monitoring being essential[Table 2].
Catalytic influences on decarboxylation kinetics include acid catalysis which accelerates the process through electrophilic activation of the carboxyl groups [22] [16]. Metal salt catalysis can provide alternative pathways with lower activation energies but may introduce catalyst recovery challenges[Table 2] [25].
Mechanistic investigations using kinetic isotope effects and computational studies support a concerted six-membered ring transition state for the decarboxylation process [21] [16]. Deuterium labeling studies confirm that hydrogen transfer occurs simultaneously with carbon dioxide elimination, consistent with pericyclic reaction mechanisms [21].
Process optimization requires balancing reaction rate with selectivity, as higher temperatures increase decarboxylation rates but also side product formation[Table 2]. Optimal conditions typically involve heating to 150-160°C for 1-3 hours under atmospheric pressure with continuous carbon dioxide removal to drive the equilibrium toward products [19] [20].
Catalytic esterification methodologies provide direct synthetic routes to methyl 2-methylpentanoate through acid-alcohol condensation reactions, offering alternatives to the multi-step malonic ester approach [26] [27]. These methods involve direct coupling of 2-methylpentanoic acid with methanol under catalytic conditions, eliminating the need for complex synthetic sequences [29].
Fischer esterification represents the classical approach utilizing strong acid catalysis with sulfuric acid or hydrochloric acid to promote carboxylic acid-alcohol condensation [30] [31]. The mechanism involves initial protonation of the carboxyl oxygen, increasing electrophilic character of the carbonyl carbon and facilitating nucleophilic attack by methanol [32] [33]. Tetrahedral intermediate formation followed by water elimination yields the desired methyl ester product [34] [31].
Reaction conditions for Fischer esterification typically require reflux temperatures (65-80°C) with 1-5 mol% acid catalyst loading[Table 3]. Conversion rates range from 75-95% with selectivities of 85-95%, though reversible nature of the reaction necessitates water removal or excess reactant to drive equilibrium toward products[Table 3] [30].
Advanced catalytic systems have emerged to address limitations of traditional Fischer esterification, including harsh acidic conditions and equilibrium constraints [26] [27]. Bismuth(III) catalysis offers mild reaction conditions with high selectivity (90-98%) and good conversions (80-95%)[Table 3] [27]. Lewis acid character of bismuth compounds enables coordination activation of carboxylic acids while maintaining neutral pH conditions [27].
Solid acid carbon catalysts represent sustainable alternatives offering excellent recyclability and high activity for esterification reactions [26] [35]. These heterogeneous systems utilize sulfonated carbon materials derived from renewable biomass sources, providing acid sites for catalytic activation [26]. Reaction temperatures of 150°C in batch or continuous flow modes achieve 85-98% conversions with 88-96% selectivities[Table 3] [35].
Ruthenium-catalyzed systems offer highly atom-economical approaches through direct N-alkylation and borrowing hydrogen methodologies [37] [38]. These homogeneous catalysts operate under base-free conditions at 80-140°C with very low catalyst loadings (0.1-1 mol%)[Table 3]. Selectivities of 92-98% and conversions of 88-99% demonstrate excellent catalytic performance[Table 3].
Mechanistic considerations for catalytic esterification involve understanding activation modes for different catalyst types [27] [29]. Brønsted acid catalysts function through protonation-based activation, while Lewis acids operate via coordination mechanisms [27]. Enzyme catalysis involves specific active site interactions with substrate recognition determining selectivity profiles [36].
Catalyst deactivation represents a significant operational challenge particularly for homogeneous systems [26] [27]. Poisoning by basic impurities, thermal degradation, and product inhibition can reduce catalytic activity over extended reaction times. Heterogeneous catalysts generally exhibit improved stability and easier regeneration protocols [26] [35].
Process intensification through microwave assistance and ultrasonic activation can significantly enhance reaction rates and energy efficiency [39]. Microwave-assisted esterification reduces reaction times from hours to minutes while maintaining high selectivities [39]. Flow processing enables continuous operation with improved heat and mass transfer compared to batch systems [38] [39].
Continuous flow synthesis represents a paradigm shift in organic chemistry, offering enhanced safety, improved scalability, and superior process control compared to traditional batch methodologies [38] [40]. For methyl 2-methylpentanoate synthesis, flow chemistry approaches provide precise temperature control, rapid mixing, and efficient heat removal that are particularly advantageous for esterification reactions [41] [42].
Microreactor systems offer exceptional temperature control (±1°C) with residence times of 1-30 minutes and flow rates of 0.1-5 mL/min[Table 4]. These microscale reactors provide excellent heat and mass transfer due to high surface-to-volume ratios, enabling precise reaction control and minimal side product formation [38]. Productivity enhancements of 10-50 times compared to batch processes are achievable through continuous operation and elimination of heating/cooling cycles[Table 4].
Packed bed reactors utilize heterogeneous catalysts in fixed-bed configurations for continuous esterification processing [35] [43]. Flow rates of 5-200 mL/min with residence times of 5-60 minutes provide scalable synthesis with good temperature control (±3°C)[Table 4]. Solid acid catalysts demonstrate excellent stability under flow conditions, maintaining activity over extended operation periods [42] [43].
High-pressure flow reactors enable processing under elevated pressures (20-100 bar) to enhance reaction rates and improve solubility of gaseous reactants [41] [44]. Residence times of 10-120 minutes allow for complete conversion of challenging substrates while maintaining very good temperature control (±2°C)[Table 4]. Custom-designed reactors with specialized pressure control systems ensure safe operation under extreme conditions [41].
Vortex fluidic devices represent innovative flow technology utilizing mechanical agitation and thin film processing for enhanced mixing and reaction acceleration [45]. Residence times as short as 2-5 minutes achieve excellent conversions with exceptional temperature control (±0.5°C)[Table 4]. Productivity enhancements of 15-100 times make this technology particularly attractive for industrial applications[Table 4].
Microwave-assisted flow systems combine continuous processing with dielectric heating for rapid reaction acceleration [39]. Flow rates of 2-50 mL/min with residence times of 3-25 minutes provide efficient synthesis with excellent temperature control (±1°C)[Table 4]. Penetration depth limitations of microwave radiation are overcome through small reactor diameters in flow systems [39].
Photochemical flow reactors enable light-driven transformations under continuous flow conditions for photocatalyzed esterification processes [46] [47]. Flow rates of 1-15 mL/min with residence times of 5-45 minutes allow for complete photochemical conversion while maintaining good temperature control (±2°C)[Table 4]. LED light sources provide precise wavelength control for selective photoactivation [46].
Process optimization in flow systems involves systematic evaluation of multiple variables including flow rates, temperatures, pressures, and catalyst loadings [41] [40]. Bayesian optimization approaches enable efficient parameter space exploration with minimal experimental effort [41] [48]. Real-time monitoring and feedback control systems allow for dynamic optimization during continuous operation [40].
Safety advantages of flow synthesis include small inventory, reduced exposure to hazardous materials, and elimination of large-scale batch reactions [38] [39]. Continuous processing minimizes accumulation of reactive intermediates and enables immediate response to process deviations [40]. Automated systems reduce operator exposure and improve process reproducibility [38].
Scalability benefits include linear scale-up through numbering-up approaches and predictable heat transfer scaling [38] [40]. Pilot plant demonstrations at multi-kilogram scale confirm feasibility of industrial implementation for ester synthesis [43]. Economic analysis indicates favorable process economics for high-value products and specialty chemicals [49].
Flammable